5-Nitro-6-(2,3,5-trimethylphenoxy)pyrimidin-4-amine
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Overview
Description
5-Nitro-6-(2,3,5-trimethylphenoxy)pyrimidin-4-amine is a chemical compound belonging to the pyrimidine family. Pyrimidines are heterocyclic aromatic organic compounds, similar to pyridine, and are known for their wide range of biological activities and applications in various fields such as medicine, agriculture, and materials science.
Preparation Methods
The synthesis of 5-Nitro-6-(2,3,5-trimethylphenoxy)pyrimidin-4-amine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2,3,5-trimethylphenol and 5-nitro-4-chloropyrimidine.
Reaction Conditions: The reaction is carried out in the presence of a base, such as potassium carbonate, in a suitable solvent like dimethylformamide (DMF) at elevated temperatures.
Synthetic Route: The 2,3,5-trimethylphenol undergoes nucleophilic substitution with 5-nitro-4-chloropyrimidine to form the desired product, this compound.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the pure compound.
Chemical Reactions Analysis
5-Nitro-6-(2,3,5-trimethylphenoxy)pyrimidin-4-amine can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst such as palladium on carbon.
Substitution: The compound can undergo nucleophilic substitution reactions, where the nitro group can be replaced by other nucleophiles such as amines or thiols.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield the corresponding phenol and pyrimidine derivatives.
Scientific Research Applications
5-Nitro-6-(2,3,5-trimethylphenoxy)pyrimidin-4-amine has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocycles.
Biology: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: It is investigated for its potential use in drug discovery and development, particularly as a lead compound for designing new therapeutic agents.
Industry: The compound is used in the development of agrochemicals, dyes, and other industrial products.
Mechanism of Action
The mechanism of action of 5-Nitro-6-(2,3,5-trimethylphenoxy)pyrimidin-4-amine involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The compound may also inhibit specific enzymes or receptors, thereby modulating cellular processes and pathways.
Comparison with Similar Compounds
5-Nitro-6-(2,3,5-trimethylphenoxy)pyrimidin-4-amine can be compared with other similar compounds, such as:
N,N-dimethyl-5-nitro-6-(3-trifluoromethylphenoxy)pyrimidin-4-amine: This compound has a trifluoromethyl group instead of the trimethyl group, which can affect its chemical and biological properties.
Pyrrolo[3,2-d]pyrimidines: These compounds have a fused pyrimidine ring system and are studied for their anticancer and antiproliferative activities.
Pyrimido[4,5-d]pyrimidines: These bicyclic compounds have unique structural features and are investigated for their biological significance and potential therapeutic applications.
Properties
IUPAC Name |
5-nitro-6-(2,3,5-trimethylphenoxy)pyrimidin-4-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N4O3/c1-7-4-8(2)9(3)10(5-7)20-13-11(17(18)19)12(14)15-6-16-13/h4-6H,1-3H3,(H2,14,15,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CSODVLQMUHMFOB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)OC2=NC=NC(=C2[N+](=O)[O-])N)C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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